2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole
Description
The compound 2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic derivative featuring a fused imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 5. This core is linked via a sulfanyl-methyl bridge to a 1H-1,3-benzodiazole moiety. Its synthesis is rooted in methodologies optimized for imidazo[1,2-a]pyrimidine derivatives, which employ one-pot multi-component reactions under mild conditions to achieve high yields .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c1-10-7-11(2)21-8-12(18-15(21)17-10)9-22-16-19-13-5-3-4-6-14(13)20-16/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEAVMWUVPVZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine Derivatives
The triazolo[1,5-a]pyrimidine derivatives reported by Chen et al. () share a similar pyrimidine backbone but replace the imidazole ring with a triazole. For example, 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetyl hydrazones feature oxygen-based linkages instead of sulfur. This structural variation impacts electronic properties and bioactivity: triazolo derivatives demonstrated herbicidal and fungicidal activities, with enhanced efficacy upon introducing chiral centers .
Benzodiazole-Containing Analogues
lists benzodiazole derivatives such as 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole, where the benzodiazole core is functionalized with fluorinated alkyl or aromatic groups. These compounds lack the imidazo[1,2-a]pyrimidine moiety but highlight the versatility of benzodiazole in conferring bioactivity through π-π stacking or hydrogen bonding . The target compound’s dual-heterocyclic architecture may offer synergistic binding modes compared to simpler benzodiazole derivatives.
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